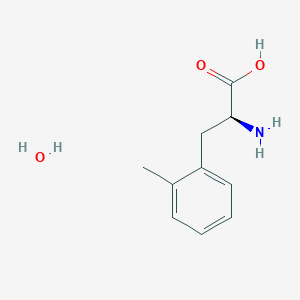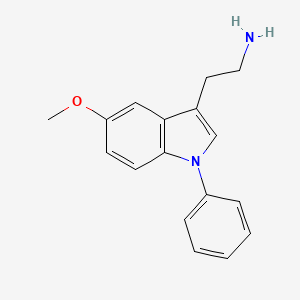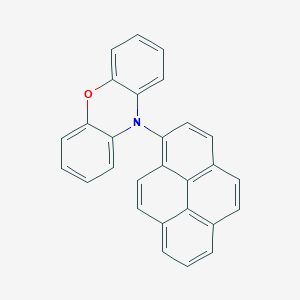
10-(Pyren-1-yl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Pyren-1-yl)-10H-phenoxazine is a compound that combines the structural features of pyrene and phenoxazine. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while phenoxazine is a heterocyclic compound with applications in dyes and pigments. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Pyren-1-yl)-10H-phenoxazine typically involves the coupling of pyrene and phenoxazine derivatives. One common method is the C-N coupling reaction, where pyrene is functionalized with a suitable leaving group, such as a halide, and then reacted with phenoxazine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 10-(Pyren-1-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrene or phenoxazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
10-(Pyren-1-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species upon light irradiation.
Mechanism of Action
The mechanism by which 10-(Pyren-1-yl)-10H-phenoxazine exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound can undergo electronic excitation, leading to fluorescence or the generation of reactive oxygen species. These properties are exploited in applications such as photocatalysis, bioimaging, and photodynamic therapy. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy or interacting with specific biomolecules in bioimaging.
Comparison with Similar Compounds
10-(Pyren-1-yl)-10H-phenothiazine: Similar in structure but with a sulfur atom in place of the oxygen in phenoxazine, used as a photocatalyst and in optoelectronic devices.
Pyrene-based Aggregation-Induced Emission (AIE) Compounds: These compounds exhibit enhanced emission in the aggregated state and are used in sensors and imaging applications.
Phenoxazine Derivatives: Compounds like Nile Blue and Nile Red, which are used as dyes and in bioimaging.
Uniqueness: 10-(Pyren-1-yl)-10H-phenoxazine is unique due to its combination of pyrene and phenoxazine moieties, which endows it with distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and photostability, such as in advanced imaging techniques and optoelectronic devices.
Properties
Molecular Formula |
C28H17NO |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
10-pyren-1-ylphenoxazine |
InChI |
InChI=1S/C28H17NO/c1-3-10-25-23(8-1)29(24-9-2-4-11-26(24)30-25)22-17-15-20-13-12-18-6-5-7-19-14-16-21(22)28(20)27(18)19/h1-17H |
InChI Key |
XOKDGSDMWIPYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


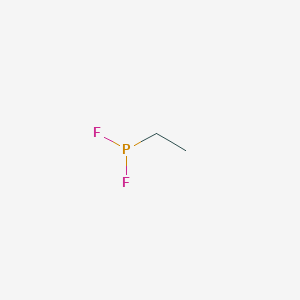
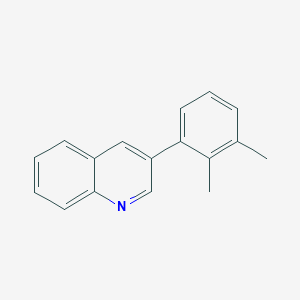
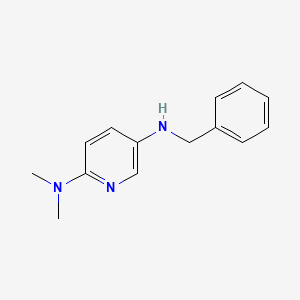
![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
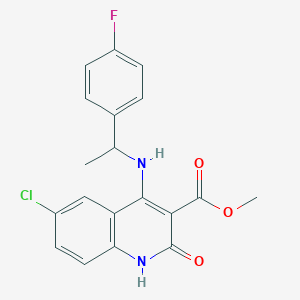
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)
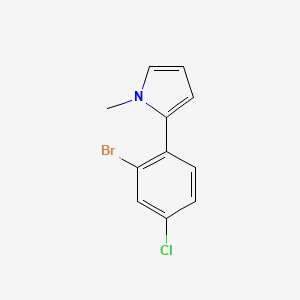
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
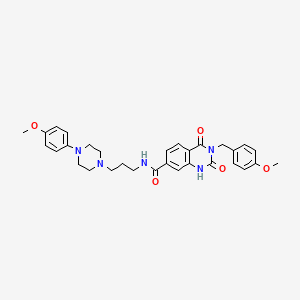
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
